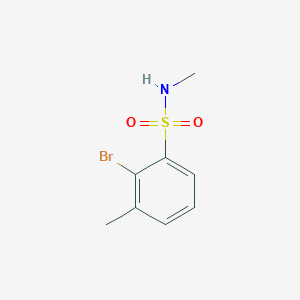

2-Bromo-N,3-dimethylbenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C8H10BrNO2S |

|---|---|

Molecular Weight |

264.14 g/mol |

IUPAC Name |

2-bromo-N,3-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C8H10BrNO2S/c1-6-4-3-5-7(8(6)9)13(11,12)10-2/h3-5,10H,1-2H3 |

InChI Key |

KWNRAMAPJVMDPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)S(=O)(=O)NC)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis via Bromination of N,3-Dimethylbenzene-1-sulfonamide

The synthesis of 2-Bromo-N,3-dimethylbenzene-1-sulfonamide typically starts with the preparation of N,3-dimethylbenzene-1-sulfonamide . This can be achieved by reacting 3-dimethylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia or an amine to form the sulfonamide.

Step 1: Formation of Sulfonyl Chloride

- React 3-dimethylbenzene with chlorosulfonic acid in the presence of a catalyst like aluminum chloride.

- The reaction mixture is then quenched with ice water, and the resulting sulfonyl chloride is isolated.

Step 2: Formation of Sulfonamide

- React the sulfonyl chloride with ammonia or an appropriate amine (e.g., methylamine for N-methylation) in the presence of a base like pyridine.

- The resulting sulfonamide is purified through recrystallization.

Step 3: Bromination

- The sulfonamide is then brominated using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a solvent like dichloromethane or acetic acid.

- The reaction conditions are optimized to favor the formation of the 2-bromo derivative.

Alternative Routes

Alternative routes may involve the use of different starting materials or conditions to improve yield and purity. For instance, using a palladium-catalyzed reaction can enhance selectivity and reduce side reactions.

Challenges and Optimization Strategies

Challenges

- Regioselectivity : Achieving high regioselectivity for the bromination step can be challenging. The use of directing groups or specific catalysts can help.

- Yield and Purity : Maximizing yield and purity requires careful control of reaction conditions, including temperature, solvent choice, and reaction time.

Optimization Strategies

- Solvent Selection : Choosing a solvent that facilitates the bromination reaction without promoting side reactions is crucial. Solvents like dichloromethane or acetic acid are commonly used.

- Catalyst Selection : Employing catalysts like palladium or copper can enhance the efficiency of the bromination step.

- Reaction Conditions : Optimizing temperature and reaction time can significantly impact yield and purity.

Analytical Techniques

To confirm the structural integrity and purity of This compound , several analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : H and C NMR are used to validate the structure by identifying specific proton and carbon signals.

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular weight and isotopic patterns for bromine.

- High-Performance Liquid Chromatography (HPLC) : This technique assesses purity by separating and quantifying components in the sample.

Data Tables

Table 1: Reaction Conditions for Bromination

| Reagent | Solvent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| NBS | DCM | Room Temperature | 2-3 | 80-90 |

| Br2 | AcOH | 0-5 | 1-2 | 70-80 |

Table 2: Analytical Data for this compound

| Technique | Data |

|---|---|

| H NMR | δ 7.8-8.2 (m, 3H), δ 2.5 (s, 3H), δ 2.3 (s, 3H) |

| C NMR | δ 143.5, 134.2, 129.5, 128.5, 21.5, 19.2 |

| MS | m/z 294.02 (M+1) |

| HPLC | Purity >95% |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,3-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution: Products include various substituted sulfonamides.

Oxidation: Products include sulfonic acids.

Reduction: Products include amines.

Scientific Research Applications

2-Bromo-N,3-dimethylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N,3-dimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atom and methyl groups contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

3-Bromo-N,2-dimethylbenzene-1-sulfonamide (CAS: 1863276-25-8)

- Molecular Formula: C₈H₁₀BrNO₂S (MW: 264.14 g/mol) .

- Key Differences : Bromine at position 3 and methyl at position 2 (vs. bromine at 2 and methyl at 3 in the target compound).

- Implications : Altered electronic and steric effects may influence reactivity in substitution or coupling reactions.

3-Bromo-N,5-dimethylbenzenesulfonamide (CAS: 1020252-91-8)

- Molecular Formula: C₈H₁₀BrNO₂S (MW: 264.14 g/mol) .

- Key Differences : Bromine at position 3 and methyl at position 5.

- Implications : Increased steric hindrance near the sulfonamide group could reduce nucleophilic attack efficiency.

Halogen-Substituted Derivatives

2-Fluoro-N,3-dimethylbenzene-1-sulfonamide

- Molecular Formula: C₈H₁₀FNO₂S (MW: 249.04 g/mol) .

- Key Differences : Bromine replaced by fluorine.

- Lower molecular weight and reduced steric bulk compared to bromine analogs may improve solubility in polar solvents.

Functional Group Variants

3-Bromo-N-hydroxybenzene-1-sulfonamide (CAS: 950833-93-9)

- Molecular Formula: C₆H₆BrNO₃S (MW: 252.09 g/mol) .

- Key Differences : Hydroxyl group replaces the N-methyl substituent.

- Implications: Enhanced hydrogen-bonding capacity increases polarity, improving aqueous solubility. Potential for oxidative instability compared to methylated analogs.

4-Bromo-N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-nitrophenyl)benzenesulfonamide

- Molecular Formula : C₂₁H₁₂BrF₂N₃O₄S (MW: 544.31 g/mol) .

- Key Differences : Incorporates an oxadiazole ring and nitro group.

- Implications :

- Extended conjugation and heterocyclic structure may enhance biological activity (e.g., antimicrobial or kinase inhibition).

- Higher molecular weight and lipophilicity could reduce bioavailability.

Research Findings and Implications

- Positional Isomerism : Bromine and methyl group positions significantly affect electronic distribution. For example, bromine at C2 (target compound) may deactivate the ring more strongly than at C3, altering reactivity in electrophilic substitution .

- Functional Group Modifications : Hydroxyl-substituted derivatives show increased polarity, making them suitable for applications requiring water-soluble intermediates, though stability may be compromised .

Biological Activity

2-Bromo-N,3-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition. This compound is characterized by its unique molecular structure, which includes a bromine atom and a sulfonamide functional group, contributing to its reactivity and biological interactions.

The chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀BrNO₂S |

| Molecular Weight | 264.14 g/mol |

| IUPAC Name | 2-bromo-N,3-dimethylbenzenesulfonamide |

| InChI | InChI=1S/C8H10BrNO2S/c1-6-4-3-5-7(8(6)9)13(11,12)10-2/h3-5,10H,1-2H3 |

| Canonical SMILES | CC1=C(C(=CC=C1)S(=O)(=O)NC)Br |

The biological activity of this compound is primarily attributed to its interaction with various enzymes. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The presence of the bromine atom and methyl groups enhances the compound's overall reactivity and binding affinity to target molecules.

Antibacterial Properties

Sulfonamides, including derivatives like this compound, are known for their antibacterial properties. They exert their effects by inhibiting bacterial folate synthesis. Studies have shown that modifications in the sulfonamide structure can significantly enhance antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Recent research has indicated that this compound may inhibit specific carbonic anhydrase (CA) isoforms. For instance, in vitro studies demonstrated that certain sulfonamide derivatives exhibit significant inhibitory activity against tumor-associated CA IX and CA XII isoforms . This inhibition has implications for cancer treatment strategies as it can affect tumor microenvironmental pH.

Study on Cell Viability

A notable study evaluated the effects of this compound on cell viability in various cancer cell lines. The compound was tested at increasing concentrations (5–160 μM) on HCT-116 cells using an MTT assay. Results indicated a concentration-dependent inhibition of cell growth, suggesting potential applications in cancer therapeutics .

Structure-Activity Relationship (SAR)

Research into the SAR of sulfonamides revealed that structural modifications significantly influence biological activity. For example, compounds with electron-withdrawing groups demonstrated enhanced inhibitory effects on CA IX compared to their unsubstituted counterparts. This finding underscores the importance of molecular structure in designing effective inhibitors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-N,3-dimethylbenzene-1-sulfonamide, and how can purity be ensured?

- Methodological Answer : Microwave-assisted synthesis (100°C, 1 hour) with dimethyl sulfoxide as a solvent has shown high efficiency for analogous brominated sulfonamides . Post-synthesis, purify via flash column chromatography using ethyl acetate/hexane gradients (20–30% ethyl acetate) to isolate the product. Validate purity using HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to confirm substitution patterns (e.g., methyl and bromo groups). For example, aromatic protons in the range δ 7.2–8.1 ppm and methyl groups at δ 2.3–2.6 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 278.0 for CHBrNOS) .

- X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction (SCXRD) with SHELXTL software can resolve bond angles and torsional strain .

Advanced Research Questions

Q. How can conflicting data between experimental crystal structures and computational models be resolved?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and compare with SCXRD data. Discrepancies in dihedral angles (>5°) may indicate solvent effects or crystal packing forces. Use Mercury software for overlay analysis .

Q. What strategies are effective for studying its reactivity as a synthetic intermediate?

- Methodological Answer :

- Kinetic Studies : Monitor nucleophilic substitution (e.g., Suzuki coupling) via H NMR to track bromide displacement. Use pseudo-first-order conditions with excess arylboronic acid .

- Mechanistic Probes : Introduce isotopically labeled reagents (e.g., O-water) to trace sulfonamide hydrolysis pathways. Analyze products via LC-MS .

Q. How can researchers evaluate the biological activity of this compound systematically?

- Methodological Answer :

- Antimicrobial Assays : Use microbroth dilution (CLSI guidelines) against E. coli and S. aureus. Prepare stock solutions in DMSO (<1% v/v) and test concentrations from 0.5–128 µg/mL .

- Cytotoxicity Screening : Employ MTT assays on HEK-293 cells. Normalize IC values to positive controls (e.g., doxorubicin) and validate with triplicate runs .

Data Analysis & Validation

Q. What statistical approaches are recommended for interpreting inconsistent biological activity data?

- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare activity across replicates. Use principal component analysis (PCA) to identify outliers in high-throughput screening datasets .

Q. How can computational modeling predict regioselectivity in further derivatization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.